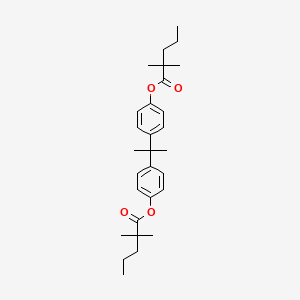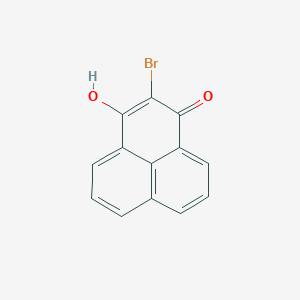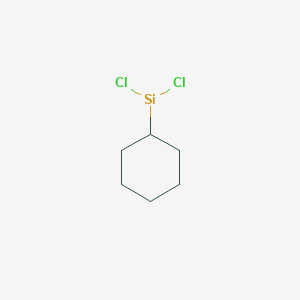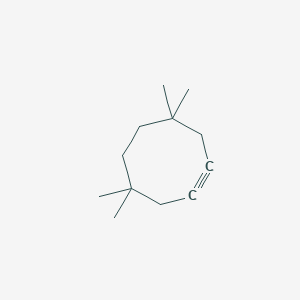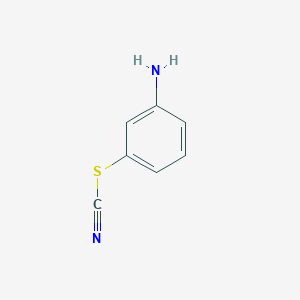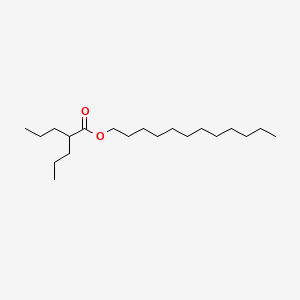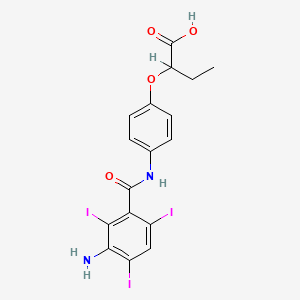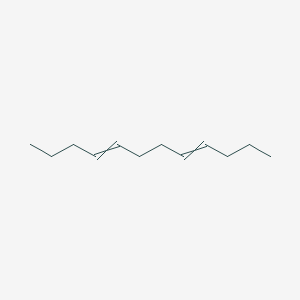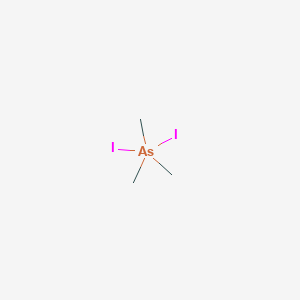
Arsorane, diiodotrimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsorane, diiodotrimethyl- is an organoarsenic compound characterized by the presence of two iodine atoms and three methyl groups attached to an arsenic atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Arsorane, diiodotrimethyl- typically involves the reaction of trimethylarsine with iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
(CH3)3As+I2→(CH3)3AsI2
Industrial Production Methods: Industrial production of Arsorane, diiodotrimethyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful handling of reagents and control of reaction parameters such as temperature and pressure.
Analyse Chemischer Reaktionen
Types of Reactions: Arsorane, diiodotrimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: The iodine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products:
Oxidation: Formation of arsenic oxides or arsenates.
Reduction: Formation of arsines or lower oxidation state arsenic compounds.
Substitution: Formation of halogenated arsoranes or functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Arsorane, diiodotrimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Arsorane, diiodotrimethyl- involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with sulfur-containing amino acids, leading to inhibition or modification of enzyme activity. The pathways involved include disruption of cellular processes and induction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Trimethylarsine: Similar structure but lacks iodine atoms.
Diiodotriphenylarsine: Contains phenyl groups instead of methyl groups.
Arsenic triiodide: Contains three iodine atoms but no methyl groups.
Uniqueness: Arsorane, diiodotrimethyl- is unique due to its specific combination of iodine and methyl groups attached to arsenic. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
17756-08-0 |
|---|---|
Molekularformel |
C3H9AsI2 |
Molekulargewicht |
373.83 g/mol |
IUPAC-Name |
diiodo(trimethyl)-λ5-arsane |
InChI |
InChI=1S/C3H9AsI2/c1-4(2,3,5)6/h1-3H3 |
InChI-Schlüssel |
KFCVUWGJSSIUMH-UHFFFAOYSA-N |
Kanonische SMILES |
C[As](C)(C)(I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


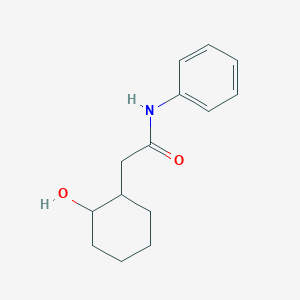
![3-[(Carboxymethyl)sulfanyl]-D-valine](/img/structure/B14706527.png)

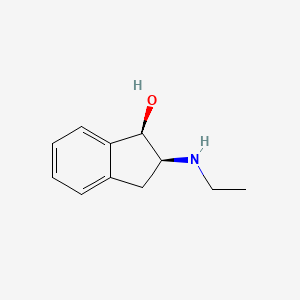
![1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14706551.png)

